molecular formula C11H13ClN2O4S B2983584 methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate CAS No. 931359-99-8

methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate

Cat. No.: B2983584
CAS No.: 931359-99-8
M. Wt: 304.75
InChI Key: QCXDVBOQRWVMGB-VQHVLOKHSA-N
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Description

Methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate is a chemical compound with a complex structure that includes a chloropyridine ring, a sulfonyl group, and a dimethylamino group

Properties

IUPAC Name

methyl (E)-2-(2-chloropyridin-3-yl)sulfonyl-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c1-14(2)7-9(11(15)18-3)19(16,17)8-5-4-6-13-10(8)12/h4-7H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXDVBOQRWVMGB-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate typically involves multiple steps, including the formation of the chloropyridine ring, sulfonylation, and the introduction of the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chloropyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the chloropyridine ring.

Scientific Research Applications

Methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate include other sulfonyl-containing compounds and chloropyridine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate, also known by its chemical identifier and CAS number 123222-09-3, is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₈ClN₁O₂S
  • Molecular Weight : 185.61 g/mol
  • CAS Number : 123222-09-3

Research indicates that this compound may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors.

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial properties of sulfonyl-containing compounds. For instance, analogs with similar structures have demonstrated notable antifungal activity against various pathogens.

CompoundActivityReference
Sulfonyl Analog AAntifungal
Sulfonyl Analog BAntibacterial

Antitumor Activity

Research has highlighted the antitumor potential of related compounds. For example, pyrazole derivatives have been shown to effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCancer TypeMechanismReference
Pyrazole Derivative ABreast CancerApoptosis Induction
Pyrazole Derivative BGlioblastomaCell Cycle Arrest

Case Studies

  • Case Study on Antitumor Efficacy : A recent study evaluated the efficacy of this compound in vitro against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of this compound against common bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

Conclusion and Future Directions

This compound represents a promising candidate for further research due to its diverse biological activities. Future studies should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms of action at the molecular level.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance bioactivity and selectivity.

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